(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
The compound (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyanide group, and multiple aromatic rings, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyanide group. One common method involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to form the thiazole ring. Finally, the cyanide group is introduced using a suitable cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as or , leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives , while reduction may produce amine derivatives .
Scientific Research Applications
(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxyaniline
- 3,4-dimethylbenzaldehyde
- Thiazole derivatives
Uniqueness
(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and cyanide group, along with the substituted aromatic rings, gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12-4-5-14(8-13(12)2)18-11-27-20(23-18)17(10-22)25-24-16-9-15(21)6-7-19(16)26-3/h4-9,11,24H,1-3H3/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEIXGBNATXJIX-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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